molecular formula C17H16N2O2S B2366477 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 900867-20-1

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2366477
CAS No.: 900867-20-1
M. Wt: 312.39
InChI Key: YHAXBLPUEOUMHL-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiazole ring substituted with dimethyl groups and a phenoxyacetamide moiety, which contributes to its unique chemical properties.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

Target of Action

Compounds with a similar benzothiazole structure have been found to exhibit anti-tubercular and anti-inflammatory activities, suggesting potential targets could be related to these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with essential biochemical processes in these bacteria. Similarly, some benzothiazole derivatives have shown anti-inflammatory properties, possibly by inhibiting cyclooxygenase enzymes .

Pharmacokinetics

A compound with a similar structure was found to have high gastrointestinal absorption and was identified as a cyp1a2 and cyp2c19 inhibitor . These properties could potentially affect the compound’s bioavailability and metabolism.

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular and anti-inflammatory activities , suggesting that they may have similar effects.

Preparation Methods

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 4,7-dimethyl-2-aminobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can be compared with other benzothiazole derivatives such as:

    4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylaniline: This compound has a similar benzothiazole core but differs in its substituents, leading to different chemical and biological properties.

    N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine: This derivative has a glycine moiety instead of the phenoxyacetamide group, resulting in different reactivity and applications.

    N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide:

This compound stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-9-12(2)16-15(11)19-17(22-16)18-14(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAXBLPUEOUMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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